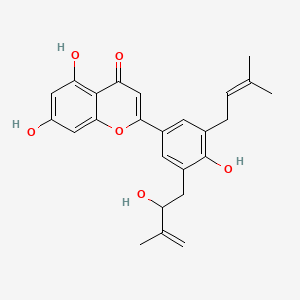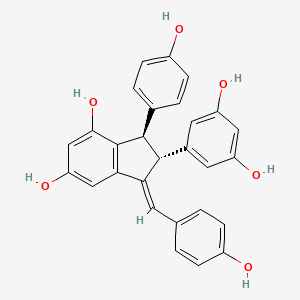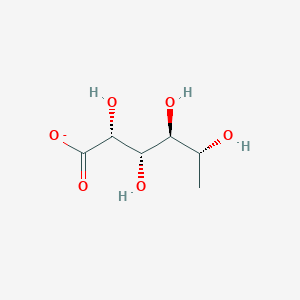
D-Fuconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-fuconate is the conjugate base of D-fuconic acid; major species at pH 7.3. It is a conjugate base of a D-fuconic acid.
Scientific Research Applications
Metabolism and Enzymatic Activities
D-Fucose Metabolism in Pseudomonads : D-Fuconate is metabolized by pseudomonads through a dehydratase enzyme, converting it into 2-keto-3-deoxy-D-fuconate. This process is crucial for understanding the metabolic pathways of D-fucose in microorganisms (Dahms & Anderson, 1972).
Enzyme Evolution in the Enolase Superfamily : Studies have explored the evolution of enzymatic activities within the enolase superfamily, particularly the dehydration of L-fuconate. This research is significant for understanding the biochemical diversity and evolution of enzymes related to this compound (Yew et al., 2006).
D-Galactonate/D-fuconate Dehydratase in Klebsiella pneumoniae : this compound's role in the catabolism of D-galactonate in certain bacteria, such as Klebsiella pneumoniae, highlights its importance in microbial metabolism (Anderson & Hauswald, 1982).
D-Fucose Metabolism and 2-Keto-3-deoxy-D-fuconate Aldolase : Research has shown the cleavage of 2-keto-3-deoxy-D-fuconate to pyruvate and D-lactaldehyde in pseudomonads, providing insights into the metabolic pathways of D-fucose in these organisms (Dahms & Anderson, 1972).
Biomedical and Therapeutic Applications
Chondroprotective Activity of Detoxicated Chinese Medicine (Fuzi) : this compound derivatives in traditional Chinese medicine have shown potential in osteoarthritis therapy, demonstrating chondroprotective activity in severe-stage osteoarthritis models (Tong et al., 2014).
Cytoprotection in Central Nervous System Cells : Fumarates like dimethyl fumarate (DMF), structurally related to this compound, have been studied for their cytoprotective properties in central nervous system cells, relevant for diseases like multiple sclerosis (Scannevin et al., 2012).
Fumarates in Neuroprotection and Neurodegenerative Diseases : The study of fumarates in neurodegenerative diseases, such as multiple sclerosis, has shown their potential in enhancing antioxidant responses and protecting against oxidative stress (Brennan et al., 2017).
Therapeutic Potential in Traumatic Brain Injury : Research on DMF indicates its potential in treating traumatic brain injury through neuroprotective mechanisms, highlighting a possible role for this compound derivatives in this field (Krämer et al., 2017).
Fumarates in Treating Relapsing-Remitting Multiple Sclerosis : Investigations into DMF, related to this compound, show its efficacy in treating relapsing-remitting multiple sclerosis, emphasizing the potential medical applications of this compound derivatives (Dubey et al., 2015).
Fumaric Acid in Biomedical Applications : Fumaric acid, closely related to this compound, has been researched for its applications in various diseases, including its potential in cancer therapy and as a component in drug delivery systems (Das, Brar, & Verma, 2016).
Properties
Molecular Formula |
C6H11O6- |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanoate |
InChI |
InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/p-1/t2-,3+,4+,5-/m1/s1 |
InChI Key |
NBFWIISVIFCMDK-MGCNEYSASA-M |
Isomeric SMILES |
C[C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O |
SMILES |
CC(C(C(C(C(=O)[O-])O)O)O)O |
Canonical SMILES |
CC(C(C(C(C(=O)[O-])O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-[2-[4-(aminomethyl)-2-[(1R)-1-carboxyethoxy]anilino]-2-oxoethyl]-7-chloro-1,3,4,5-tetrahydrobenzo[cd]indole-2-carboxylic acid;hydrochloride](/img/structure/B1236401.png)
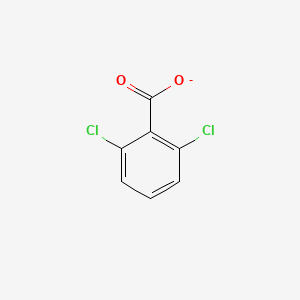
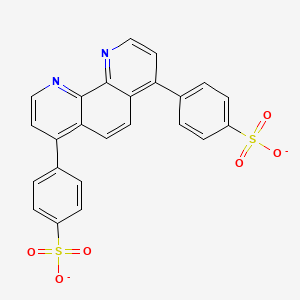
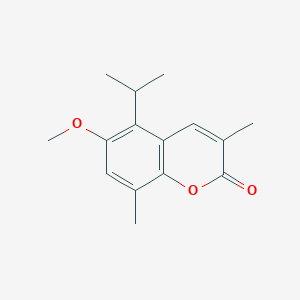

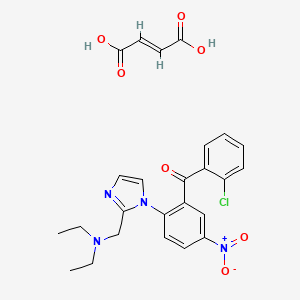
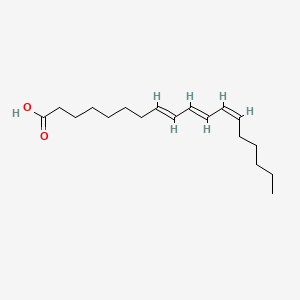
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,6S)-6,7-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1236416.png)
![2-(2-furanylmethyl)-3-[[2-(3-pyridinyl)-3H-benzimidazol-5-yl]amino]-3H-isoindol-1-one](/img/structure/B1236418.png)
![4-[1-[(4-methyl-2-oxo-1-benzopyran-7-yl)amino]-3-oxo-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1236419.png)
![N-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1236420.png)

